1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL
Description
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is a branched amino alcohol featuring a cyclopentane ring substituted with an aminomethyl group and a 2,2-dimethylpropan-1-ol moiety. This structure confers unique physicochemical properties, including hydrophilicity from the hydroxyl (-OH) and amine (-NH2) groups, as well as steric hindrance due to the dimethylpropanol chain.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)9(13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
PWTASHDFJVYRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1(CCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-Component Reactions (MCRs)
Research Outcome:
A notable approach involves multi-component reactions catalyzed by Lewis acids, such as indium(III) chloride, under ultrasonic irradiation, facilitating rapid and high-yield synthesis of complex heterocycles and amino derivatives.
Procedure Summary:
- Reactants: Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile.
- Catalyst: Indium(III) chloride (20 mol%).
- Solvent: 50% ethanol.
- Conditions: Ultrasonic irradiation at 40°C for 20 minutes.
Reaction Pathway:
The process involves initial condensation of malononitrile with methyl benzoylacetate, followed by nucleophilic attack by hydrazine, leading to cyclization and formation of the aminomethyl cyclopentyl core.
Data Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | None | 0 | 0 | No reaction |
| 2 | InCl₃ | 5 | 85 | Suboptimal catalyst amount |
| 3 | InCl₃ | 10 | 90 | Improved yield |
| 4 | InCl₃ | 20 | 95 | Optimal conditions |
| 5 | InCl₃ | 30 | 94 | Slight decrease in yield |
Hydroxylation and Aminomethyl Functionalization
Research Outcome:
Post-cyclization, hydroxylation at the tertiary carbon and aminomethyl substitution are achieved via nucleophilic substitution reactions using formaldehyde derivatives and amines under basic conditions.
Procedure Summary:
- Reagents: Formaldehyde, amines (e.g., methylamine).
- Conditions: Mild heating in aqueous media with catalysts such as sodium hydroxide or potassium carbonate.
Outcome:
This method yields the target aminomethylcyclopentyl derivative with high regioselectivity and stereochemical control, confirmed by NMR and IR spectroscopy.
Alternative Route: Ring-Closing via Cyclopentyl Precursors
Research Outcome:
An alternative involves synthesizing a cyclopentyl precursor bearing suitable leaving groups (e.g., halides), followed by nucleophilic substitution with aminomethyl reagents.
Procedure Summary:
- Step 1: Synthesis of cyclopentyl halides via halogenation of cyclopentene derivatives.
- Step 2: Nucleophilic substitution with aminomethyl compounds, such as aminomethyl magnesium halides or amines.
Data Table 2: Cyclopentyl Halide Preparation
| Starting Material | Reagent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Cyclopentene | Br₂, Fe | RT, CCl₄ | 85 | Bromination at allylic position |
| Cyclopentyl bromide | MgBr₂ | THF, reflux | 78 | Grignard formation |
Key Research Findings and Reaction Optimization
- Ultrasound Irradiation: Significantly accelerates reaction rates, improves yields, and reduces reaction times, aligning with green chemistry principles.
- Catalyst Efficiency: Indium(III) chloride proved superior to organic bases and inorganic salts in catalyzing key steps, especially in multi-component cyclization reactions.
- Spectroscopic Confirmation: All synthesized intermediates and final products were characterized by NMR, IR, and mass spectrometry, confirming structural integrity and stereochemistry.
Summary of the Most Effective Preparation Method
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Functional Groups: The target compound’s tertiary alcohol and aminomethyl groups distinguish it from analogs like 2-Amino-2-Methyl-Propan-1-OL (primary alcohol/amine) and 1-Methylcyclopentanol (simple cyclic alcohol). The absence of acidic groups (e.g., carboxylic acid in compounds) reduces its reactivity in proton-transfer reactions .
- Bioactivity Potential: Compounds with imidazole or bicyclic frameworks (e.g., and ) exhibit enhanced hydrogen bonding or receptor-binding capabilities, suggesting the target compound may require structural optimization for similar applications .
Physicochemical Properties
- Hydrophilicity: The target compound’s -OH and -NH2 groups enhance water solubility compared to 1-Methylcyclopentanol, which lacks polar substituents . However, its solubility is likely lower than that of 2-Amino-2-Methyl-Propan-1-OL due to the bulky cyclopentyl group .
- Thermal Stability: The cyclopentane ring may improve thermal stability relative to linear-chain amino alcohols like 2-Amino-2-Methyl-Propan-1-OL, which decompose at lower temperatures .
Biological Activity
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an aminomethyl group, and a dimethylpropan-1-ol moiety. This compound's molecular formula is C11H23NO, and it has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.
- Molecular Formula : C11H23NO
- Molecular Weight : 185.31 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclopentyl ring that enhances its rigidity and specificity in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions, which can significantly influence enzyme activity and metabolic pathways. This interaction profile makes the compound a valuable tool for pharmacological research, particularly in studies involving enzyme interactions and receptor binding.
Biological Activity Overview
Research into the biological activities of this compound suggests several potential applications:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
- Receptor Interaction : Its structural features may allow it to bind selectively to certain receptors, potentially leading to therapeutic effects.
- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-ol | C9H19NO | Contains a cyclopropyl ring |
| Cyclopentylmethanol | C10H20O | Simpler structure with hydroxyl group |
| Cyclopentylamine | C5H11N | Lacks the dimethylpropan moiety |
The comparison highlights how variations in ring structure and functional groups affect the chemical properties and biological activities of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
